molecular formula C11H22N2O3S B2896549 Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate CAS No. 2248317-03-3

Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate

Cat. No. B2896549
CAS RN: 2248317-03-3
M. Wt: 262.37
InChI Key: YMPCTCKNOCGKGT-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate, also known as TBOA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. TBOA belongs to a class of compounds known as glutamate transporter inhibitors, which have been shown to modulate the activity of glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity.

Scientific Research Applications

Radical Oxidation and Synthesis

  • Radical Oxidation and Synthesis of Imides : Ochiai et al. (1999) explored the radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes, which undergo oxidation yielding imides or tert-butylperoxyamide acetals. This process involves carbon-centered radicals α to the nitrogen atom, highlighting a method for synthesizing imides from carbamates (Ochiai, Kajishima, & Sueda, 1999).

Structural Characterization and Material Science

  • Hydrogen Bonds and Crystal Packing : Das et al. (2016) synthesized two carbamate derivatives and analyzed their structures using single crystal X-ray diffraction, revealing an interplay of strong and weak hydrogen bonds. This study provides insight into how carbamate derivatives, including tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate, can form complex crystal structures through hydrogen bonding (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Organic Synthesis and Drug Intermediates

  • Synthesis of Biologically Active Compounds : Zhao et al. (2017) established a rapid synthetic method for an intermediate compound, highlighting its importance in the synthesis of biologically active compounds like omisertinib (AZD9291). This study underscores the utility of tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate derivatives in creating significant pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

Fluorescent Sensory Materials

  • Detection of Volatile Acid Vapors : Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, including those with tert-butyl moieties, for the construction of nanofibers that emit strong blue light. These materials can detect acid vapors, demonstrating the potential of tert-butyl carbamate derivatives in developing fluorescent sensory materials for environmental monitoring (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

properties

IUPAC Name

tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-8-9-4-6-17(12,15)7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPCTCKNOCGKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate

CAS RN

2248317-03-3
Record name tert-butyl N-[(1-imino-1-oxo-1lambda6-thian-4-yl)methyl]carbamate
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